2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-(3-propan-2-ylpiperazin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)9-7-11(5-6-12)4-3-10-9/h8-10,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOKQOIWMKSAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 1-(3-Propan-2-ylpiperazin-1-yl)ethanone with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the piperazine ring undergoes alkylation and acylation under standard conditions:
Key findings:
-
Alkylation proceeds selectively at the less hindered piperazine nitrogen .
-
Acylation requires stoichiometric base (TEA) to neutralize HCl byproducts .
Oxidation of the Hydroxyl Group
The ethanol moiety can be oxidized to a ketone or carboxylic acid:
Limitations:
-
Strong oxidants (e.g., CrO₃) degrade the piperazine ring.
Ether and Ester Formation
The hydroxyl group participates in nucleophilic substitutions:
Synthetic utility:
Ring-Modification Reactions
The piperazine ring undergoes regioselective functionalization:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Quaternization | Methyl iodide, MeCN, reflux | Formation of N-methylpiperazinium iodide | |
| Ring Expansion | Phosgene, Et₃N, CHCl₃ | Seven-membered diazepane derivative |
Mechanistic insights:
-
Quaternization occurs at the tertiary amine site due to steric shielding of the isopropyl group .
-
Ring expansion requires gaseous phosgene and anhydrous conditions.
Coordination Chemistry
The compound acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl₂ | EtOH/H₂O, RT | [Cu(L)₂Cl]Cl | 8.2 ± 0.3 | |
| Pd(OAc)₂ | DMF, 100°C | Pd(L)₂(OAc)₂ | Catalytically active in cross-couplings |
Applications:
pH-Dependent Behavior
Protonation states influence reactivity:
| pH Range | Dominant Form | Reactivity | Source |
|---|---|---|---|
| < 4.2 | Diprotonated (N⁺H₂) | Enhanced electrophilicity at C-2 | |
| 4.2–8.5 | Monoprotonated (N⁺H) | Optimal for SN2 reactions | |
| > 8.5 | Deprotonated (N) | Base-catalyzed eliminations |
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol may exhibit antidepressant properties. The compound's structure allows it to interact with serotonin receptors, which are critical in mood regulation. A study highlighted the synthesis of various derivatives that showed promising binding affinities to serotonin receptors, suggesting potential antidepressant effects .
Antimicrobial Activity
In vitro studies have demonstrated that similar piperazine derivatives possess antimicrobial properties. For instance, derivatives synthesized from piperazine frameworks were evaluated for their antibacterial and antifungal activities, showing significant efficacy against various microbial strains. This positions this compound as a candidate for further development in antimicrobial therapies .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of isopropylamine with appropriate alkylating agents. Structural modifications can enhance its biological activity or selectivity towards specific targets. For example, introducing different substituents on the piperazine ring can lead to variations in receptor affinity and activity profile .
Case Study 1: Serotonin Receptor Interaction
A study conducted on a series of piperazine derivatives, including those structurally related to this compound, focused on their interaction with serotonin receptors (5-HT). The findings revealed that certain modifications significantly increased binding affinity, indicating that these compounds could serve as lead structures for developing new antidepressants .
Case Study 2: Antimicrobial Efficacy
Another research effort investigated the antimicrobial properties of piperazine-based compounds against resistant bacterial strains. The results showed that derivatives exhibited varying degrees of effectiveness, with some compounds demonstrating significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored as part of a new class of antimicrobial agents .
Potential Future Directions
Given its structural characteristics and preliminary biological activities, future research on this compound could focus on:
- Optimization of Biological Activity : Further modifications to enhance selectivity and potency against specific targets.
- Clinical Trials : Initiating trials to assess safety and efficacy in humans for conditions such as depression or infections.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its pharmacological effects to better understand how it interacts with biological systems.
Mechanism of Action
The mechanism of action of 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its antipsychotic and antidepressant effects . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol can be compared with other piperazine derivatives, such as:
2-(4-Benzhydrylpiperazin-1-yl)ethanol: This compound has similar structural features but with a benzhydryl group instead of a propan-2-yl group.
2-(4-Methylpiperazin-1-yl)ethanol: This derivative has a methyl group on the piperazine ring, which may alter its biological activity.
2-(4-Pyridin-2-ylpiperazin-1-yl)ethanol: The presence of a pyridinyl group in this compound provides different pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol, also known by its CAS number 1513834-19-9, is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research sources.
- Molecular Formula : CHNO
- Molecular Weight : 172.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Its structure allows it to act as a ligand for serotonin (5-HT) receptors, which are crucial in regulating mood and cognition.
Binding Affinity
Research has indicated that compounds with similar piperazine structures exhibit varying affinities for serotonin receptors. For instance, studies on related compounds have shown significant binding to the 5-HT receptor, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of piperazine derivatives. While specific data on this compound is limited, related compounds have demonstrated moderate activity against various bacterial strains, including N. meningitidis and H. influenzae, indicating a potential for similar effects .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Compounds with piperazine moieties have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Preliminary findings suggest that derivatives could exhibit inhibitory activity comparable to established MAO inhibitors .
Study 1: Antichlamydial Activity
In a study assessing the antichlamydial activity of piperazine derivatives, compounds structurally related to this compound showed selective inhibition against Chlamydia species. This indicates that further exploration of this compound could lead to the development of new antimicrobial agents targeting intracellular pathogens .
Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship analysis of piperazine derivatives highlighted the importance of substituents on the piperazine ring and their influence on biological activity. The presence of electron-withdrawing groups significantly enhanced the activity against specific targets, suggesting that modifications to this compound could yield more potent analogs .
Data Table: Biological Activity Comparison
Q & A
Q. What are the optimized synthetic routes for 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Piperazine Functionalization : Alkylation of piperazine derivatives using propan-2-yl halides under reflux conditions in ethanol or DMSO (65–80°C, 12–24 hrs) .
- Ethanol Moiety Introduction : Hydroxyethylation via nucleophilic substitution with ethylene oxide or chloroethanol, optimized using catalysts like sodium hydride (yield: 70–85%) .
- Purification : Column chromatography (silica gel, methanol/chloroform eluent) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Factors : Solvent polarity, temperature control, and stoichiometric ratios of reactants significantly impact yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves piperazine ring protons (δ 2.5–3.5 ppm) and ethanol moiety (δ 3.6–4.0 ppm). Coupling patterns confirm stereochemistry .
- ESI-MS : Validates molecular weight (e.g., observed [M+H]+ at m/z 215.2 vs. calculated 215.3) .
- IR Spectroscopy : Identifies hydroxyl (3200–3400 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) .
Q. What purification methods are recommended post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (chloroform:methanol 9:1 to 7:3) to isolate the target compound .
- Recrystallization : Ethanol/water (3:1) at 4°C yields crystalline product with >99% purity .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) confirm purity and detect impurities <0.5% .
Q. What are the stability considerations under different storage conditions?
- Methodological Answer :
- Storage : -20°C under inert gas (argon) in amber vials to prevent oxidation of the ethanol moiety .
- Stability Assays : Monitor decomposition via TLC (silica gel, iodine visualization) or HPLC every 3 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK-293 vs. HeLa) and concentrations (1–100 µM) to assess variability in anti-inflammatory activity .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., oxidized derivatives) that may contribute to conflicting results .
- Structural Analogs : Synthesize and test derivatives (e.g., trifluoroethyl-substituted analogs) to isolate structure-activity relationships (SAR) .
Q. What strategies are used to study SAR of piperazine-ethanol derivatives?
- Methodological Answer :
- Substituent Variation : Modify the propan-2-yl group to bulkier (e.g., trifluoroethyl) or polar (e.g., hydroxyl) groups to assess impact on receptor binding .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with serotonin receptors (5-HT1A) or kinases .
- In Vitro Binding Assays : Radiolabeled ligands (e.g., [³H]-WAY-100635) quantify affinity for GPCR targets .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability?
- Methodological Answer :
- Enzyme Inhibition Assays : Incubate with human liver microsomes and NADPH; monitor substrate depletion via LC-MS to calculate IC50 values .
- Metabolite Identification : CYP3A4-mediated oxidation generates a ketone derivative, confirmed by high-resolution MS .
- Pharmacokinetic Modeling : Use PBPK models to predict hepatic extraction ratios and half-life .
Q. What computational models predict the compound’s physicochemical properties?
- Methodological Answer :
- DFT Calculations : Predict logP (2.1 ± 0.3) and pKa (9.2) using Gaussian09 with B3LYP/6-31G* basis set .
- Solubility Prediction : COSMO-RS simulations in water and DMSO align with experimental data (±10% error) .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB+ score: 0.65) .
Q. How can enantiomeric purity be analyzed if chiral centers are present?
- Methodological Answer :
Q. How should discrepancies in spectral data across studies be addressed?
- Methodological Answer :
- Standardized Protocols : Use deuterated solvents (CDCl3 or DMSO-d6) and internal standards (TMS) for NMR .
- X-ray Crystallography : Resolve absolute configuration ambiguities; compare unit cell parameters with Cambridge Structural Database entries .
- Collaborative Validation : Share raw spectral data via repositories (e.g., Zenodo) for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
